Cas no 1805073-65-7 (4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid)

4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid
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- インチ: 1S/C9H10F2N2O2/c1-4-3-13-7(8(10)11)6(9(14)15)5(4)2-12/h3,8H,2,12H2,1H3,(H,14,15)
- InChIKey: ROMHHWUMUUCKOE-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(=O)O)=C(CN)C(C)=CN=1)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 238
- トポロジー分子極性表面積: 76.2
- 疎水性パラメータ計算基準値(XlogP): -2
4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029016544-250mg |
4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid |
1805073-65-7 | 95% | 250mg |
$931.00 | 2022-04-01 | |
Alichem | A029016544-1g |
4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid |
1805073-65-7 | 95% | 1g |
$3,039.75 | 2022-04-01 |
4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-carboxylic acidに関する追加情報
Introduction to 4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid (CAS No. 1805073-65-7)
4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid (CAS No. 1805073-65-7) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.
Chemical Structure and Properties
The molecular formula of 4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid is C11H12F2N2O2, with a molecular weight of approximately 240.22 g/mol. The compound features a pyridine ring substituted with an aminomethyl group at the 4-position, a difluoromethyl group at the 2-position, and a methyl group at the 5-position. The carboxylic acid functional group at the 3-position adds to its chemical versatility and reactivity.
The presence of the difluoromethyl group is particularly noteworthy as it can significantly influence the compound's biological activity and metabolic stability. Fluorinated compounds are known for their enhanced lipophilicity and resistance to metabolic degradation, making them valuable in drug design and development.
Synthesis Methods
The synthesis of 4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid involves several well-documented steps. One common approach is to start with a suitably substituted pyridine derivative and introduce the necessary functional groups through sequential reactions. For instance, the difluoromethylation of a pyridine precursor can be achieved using selective fluorination reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).
The amination step typically involves the conversion of a halide or ester intermediate to an amine using ammonia or an appropriate amine source. The carboxylic acid functionality can be introduced through hydrolysis of an ester or nitrile precursor. Recent advancements in catalytic methods have also facilitated more efficient and environmentally friendly syntheses of this compound.
Biological Activities and Therapeutic Potential
4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its activity as a modulator of specific biological pathways. Research has shown that this compound can interact with various receptors and enzymes, leading to beneficial effects in several disease models.
In particular, studies have demonstrated that 4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, preliminary investigations have suggested that this compound may have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. These findings open up new avenues for its use in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Clinical Trials and Future Directions
The promising preclinical results have led to increased interest in advancing 4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid into clinical trials. Several pharmaceutical companies are currently conducting Phase I trials to evaluate its safety and tolerability in human subjects. Early data from these trials have been encouraging, with no major adverse effects reported.
In parallel, researchers are exploring combination therapies involving this compound to enhance its therapeutic efficacy. For example, combining it with existing anti-inflammatory drugs or neuroprotective agents may provide synergistic benefits in treating complex diseases.
Conclusion
4-(Aminomethyl)-2-(difluoromethyl)-5-methylpyridine-3-carboxylic acid (CAS No. 1805073-65-7) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, positions it as a promising candidate for developing novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action and clinical applications, this compound is likely to play an increasingly important role in advancing healthcare solutions for various diseases.
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